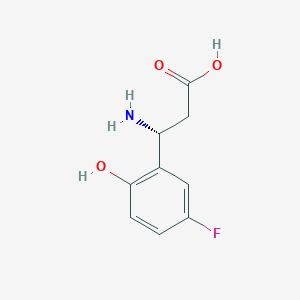
(R)-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl,” also known as ®-flurbiprofen, is a chiral nonsteroidal anti-inflammatory drug (NSAID). It belongs to the propionic acid class of NSAIDs and is used primarily for its analgesic and anti-inflammatory properties. The compound’s chemical structure consists of an aromatic ring with a fluorine-substituted hydroxyphenyl group attached to a chiral center.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of ®-flurbiprofen. One common method involves the resolution of racemic flurbiprofen using chiral resolving agents. Enantiomerically pure ®-flurbiprofen can be obtained through crystallization or chromatographic separation. Alternatively, asymmetric synthesis starting from commercially available starting materials can yield the desired enantiomer.
Reaction Conditions: The resolution process typically involves the use of chiral acids or bases, such as tartaric acid or cinchonidine, to selectively crystallize the desired enantiomer. The resulting ®-flurbiprofen can then be converted to its hydrochloride salt for pharmaceutical use.
Industrial Production: Industrial production of ®-flurbiprofen involves large-scale resolution processes followed by purification and formulation. The compound is commonly formulated as tablets or capsules for oral administration.
Analyse Chemischer Reaktionen
Reactions: ®-Flurbiprofen can undergo various chemical reactions, including:
Oxidation: Oxidation of the hydroxyphenyl group can lead to the formation of related compounds.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophilic aromatic substitution conditions.
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation may yield hydroxyphenyl derivatives, while reduction leads to alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- ®-Flurbiprofen serves as a model compound for studying chiral resolution techniques.
- Researchers explore its reactivity in various chemical transformations.
- Anti-inflammatory and analgesic effects: ®-Flurbiprofen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Potential neuroprotective properties: Studies suggest it may modulate amyloid-beta aggregation in Alzheimer’s disease.
- Investigated for cancer therapy due to COX inhibition.
- Pharmaceutical companies use ®-flurbiprofen in formulations for pain management.
Wirkmechanismus
®-Flurbiprofen inhibits COX enzymes, blocking the conversion of arachidonic acid to prostaglandins. This reduces inflammation and pain. Additionally, it may interact with other pathways relevant to neuroprotection and cancer.
Vergleich Mit ähnlichen Verbindungen
®-Flurbiprofen’s uniqueness lies in its chiral specificity and dual potential as an anti-inflammatory agent and neuroprotective compound. Similar compounds include racemic flurbiprofen, ibuprofen, and other NSAIDs.
Eigenschaften
Molekularformel |
C9H10FNO3 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
LLPUMUAWJFTJCA-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)

![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
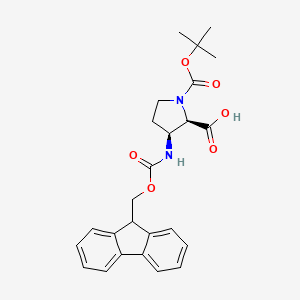
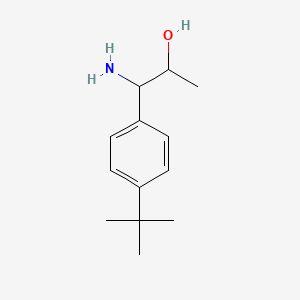
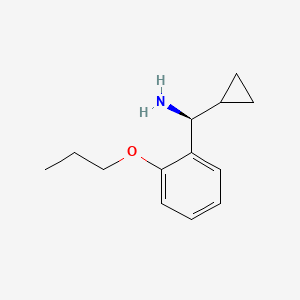
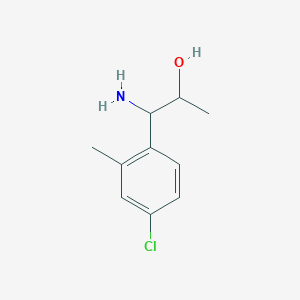

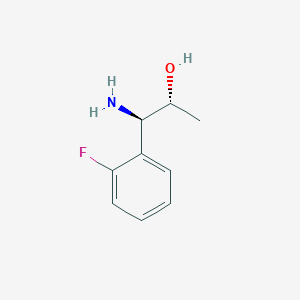
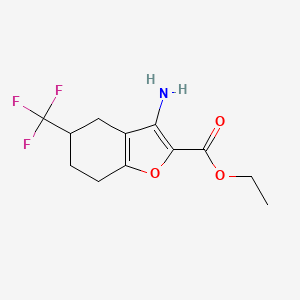
![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
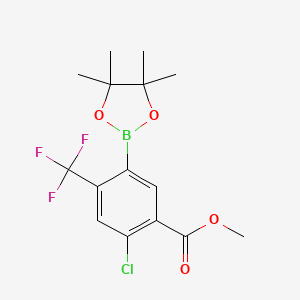
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
